molecular formula C11H11N3O2 B2835077 1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole CAS No. 2411242-25-4

1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole

Katalognummer B2835077
CAS-Nummer: 2411242-25-4
Molekulargewicht: 217.228
InChI-Schlüssel: VGVWAGYONMVLRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole, commonly known as EPZ-6438, is a small molecule inhibitor that selectively targets the histone methyltransferase EZH2. EZH2 is an enzyme that catalyzes the trimethylation of lysine 27 on histone H3, resulting in gene silencing. EPZ-6438 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.

Wirkmechanismus

EZH2 is a component of the polycomb repressive complex 2 (PRC2), which plays a critical role in gene regulation. EZH2 catalyzes the trimethylation of lysine 27 on histone H3, leading to the repression of gene expression. EPZ-6438 binds to the catalytic domain of EZH2 and inhibits its activity, resulting in the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EPZ-6438 has been shown to have significant biochemical and physiological effects in preclinical models. It has been demonstrated to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. EPZ-6438 has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

EPZ-6438 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for EZH2. It has also shown efficacy in preclinical models of various cancers, making it a promising candidate for further study. However, EPZ-6438 has some limitations, including its relatively short half-life and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of EPZ-6438. One area of interest is the development of combination therapies that incorporate EPZ-6438 with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the investigation of EPZ-6438 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective EZH2 inhibitors may lead to improved therapeutic outcomes for cancer patients.

Synthesemethoden

EPZ-6438 can be synthesized using a multi-step process that involves the reaction of 4-bromoanisole with epichlorohydrin to form 1-(2,3-epoxypropoxy)-4-bromo-2-methoxybenzene. This intermediate is then reacted with sodium azide and copper(I) iodide to form 1-(2,3-epoxypropoxy)-4-azido-2-methoxybenzene. Finally, the azide group is reduced using palladium on carbon to yield EPZ-6438.

Wissenschaftliche Forschungsanwendungen

EPZ-6438 has been extensively studied for its potential use in the treatment of cancer. It has shown efficacy in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. EPZ-6438 works by inhibiting the activity of EZH2, which is often overexpressed in cancer cells and contributes to tumor growth and metastasis.

Eigenschaften

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9(14-8-12-7-13-14)4-10(3-1)15-5-11-6-16-11/h1-4,7-8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVWAGYONMVLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.